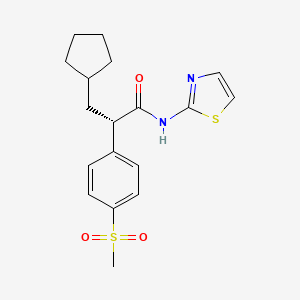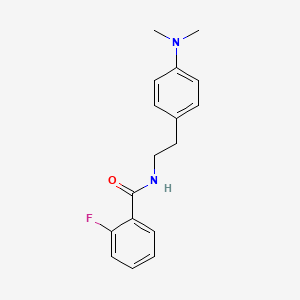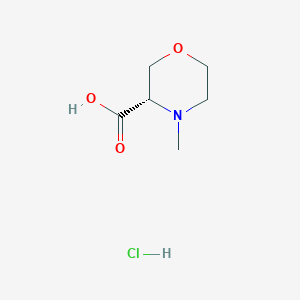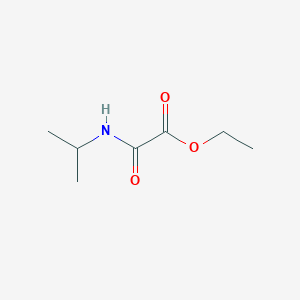
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA is a small molecule that was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
作用机制
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells. Specifically, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that plays a key role in the immune response to cancer.
Biochemical and physiological effects:
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the induction of cytokine production, and the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
实验室实验的优点和局限性
One advantage of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the immune response to cancer and for developing new cancer treatments. One limitation of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it can be difficult to synthesize and may be expensive to obtain.
未来方向
There are a number of future directions for research on (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide. One area of interest is the development of new cancer treatments that incorporate (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide as a component. Another area of interest is the investigation of the immune response to cancer and the role that (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide plays in this process. Additionally, there is ongoing research into the synthesis of (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide and the development of new methods for producing this compound.
合成方法
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The most common method for synthesizing (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl malonate to produce 4,4-dimethoxy-3-oxobutanoic acid. This compound is then reacted with hydroxylamine to produce the oxime derivative, which is subsequently reduced to produce (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide.
科学研究应用
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have anti-tumor activity against a variety of different cancer types, including lung, breast, and colon cancer. (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells.
属性
IUPAC Name |
(E)-N-(4,4-dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-15(2)8-5-6-12(16)14-11-10-19-9-7-13(11,17-3)18-4/h5-6,11H,7-10H2,1-4H3,(H,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJPUVBCKIBMK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1COCCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1COCCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)
![N'-(3-chloro-4-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2508987.png)

![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid](/img/structure/B2509000.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)